molecular formula C19H21N3OS B14124938 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1170128-36-5

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B14124938
CAS No.: 1170128-36-5
M. Wt: 339.5 g/mol
InChI Key: WJRKJIHHAIVHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” is a complex organic molecule that features an indole, thiazole, and piperidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Piperidine Ring Introduction: The piperidine ring can be introduced through reductive amination or other suitable methods.

    Final Coupling: The final step would involve coupling the indole-thiazole intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.

    Reduction: Reduction reactions could be used to modify the thiazole or piperidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMSO, or KMnO4.

    Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Reagents like halides, organometallics, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands or catalysts in organic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple heterocyclic rings.

    Receptor Modulators: May act as modulators of biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and thiazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1H-indol-2-yl)thiazol-4-yl)(3-methylpiperidin-1-yl)methanone
  • (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone

Uniqueness

The presence of the 1-methyl group on the indole ring and the 3-methyl group on the piperidine ring may confer unique biological properties, such as increased binding affinity or selectivity for specific targets.

Properties

CAS No.

1170128-36-5

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H21N3OS/c1-13-6-5-9-22(11-13)19(23)15-12-24-18(20-15)17-10-14-7-3-4-8-16(14)21(17)2/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3

InChI Key

WJRKJIHHAIVHDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.